
5-(4-chlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
5-(4-chlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been widely studied for its potential therapeutic applications. It is commonly referred to as CBP or CBZ, and its chemical structure is shown below:
Mecanismo De Acción
CBP acts as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the degradation of incretin hormones. By inhibiting DPP-4, CBP increases the levels of incretin hormones in the body, which in turn leads to increased insulin secretion and glucose uptake. CBP also has anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CBP has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease blood glucose levels, improve insulin sensitivity, and reduce inflammation. CBP has also been shown to have anti-tumor effects, possibly through its ability to inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, one limitation of CBP is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several future directions for the study of CBP. One area of research is the potential use of CBP in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of more efficient synthesis methods for CBP. Additionally, further studies are needed to fully understand the mechanism of action of CBP and its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
CBP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. CBP has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-13-6-4-12(5-7-13)10-14-15(20)19(16(21)22-14)11-18-8-2-1-3-9-18/h4-7,10H,1-3,8-9,11H2/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZITXVGZHHAJS-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-iodo-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4886357.png)
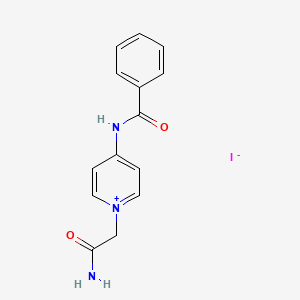
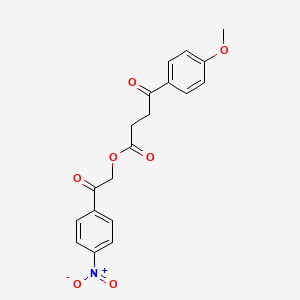
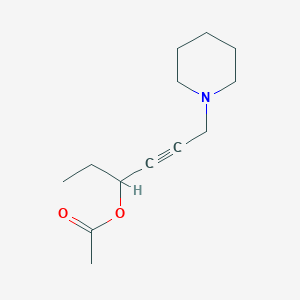
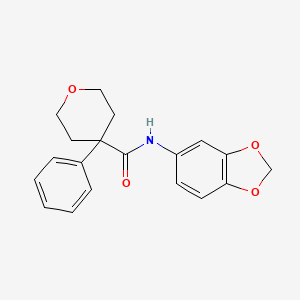

![4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B4886383.png)
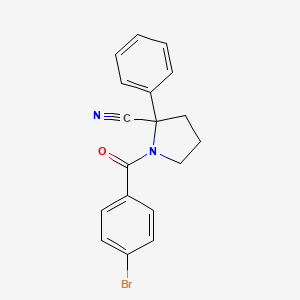
![N-[4-(diethylamino)phenyl]-2-phenylcyclopropanecarboxamide](/img/structure/B4886410.png)
![1'-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4886414.png)
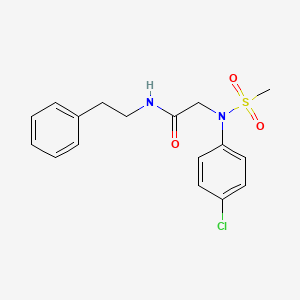
![8-[3-(2-nitrophenoxy)propoxy]quinoline](/img/structure/B4886447.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B4886460.png)
![5-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4886465.png)